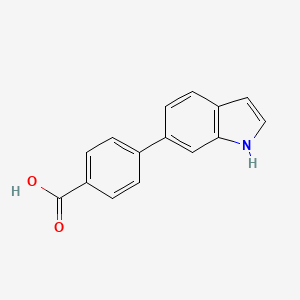

4-(1H-Indol-6-YL)benzoic acid

CAS No.: 406232-66-4

Cat. No.: VC14431783

Molecular Formula: C15H11NO2

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 406232-66-4 |

|---|---|

| Molecular Formula | C15H11NO2 |

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | 4-(1H-indol-6-yl)benzoic acid |

| Standard InChI | InChI=1S/C15H11NO2/c17-15(18)12-4-1-10(2-5-12)13-6-3-11-7-8-16-14(11)9-13/h1-9,16H,(H,17,18) |

| Standard InChI Key | DSXWBCOBYYINAF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC2=C1C=CN2)C3=CC=C(C=C3)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-(1H-Indol-6-YL)benzoic acid is systematically named 4-(1H-indol-6-yl)benzoic acid, reflecting its biphenyl architecture. The indole group is attached at the sixth position of the benzoic acid ring, creating a planar configuration that facilitates π-π stacking interactions. Its International Union of Pure and Applied Chemistry (IUPAC) name and standardized InChI identifier (InChI=1S/C15H11NO2/c17-15(18)12-4-1-10(2-5-12)13-6-3-11-7-8-16-14(11)9-13/h1-9,16H,(H,17,18)) underscore its precise atomic connectivity.

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous indole-benzoic acid derivatives, such as 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid, reveal critical insights into molecular geometry. The title compound crystallizes in the triclinic system (space group ) with dihedral angles of 64.87°–80.92° between indole and benzoic acid units, indicating significant torsional flexibility . Intramolecular C–H⋯O hydrogen bonds stabilize the conformation, while intermolecular O–H⋯O interactions form dimers in the crystal lattice . These features, summarized in Table 1, contribute to its solid-state stability and solubility profile.

Table 1: Crystallographic Data for 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic Acid

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | |

| Dihedral angles (°) | 64.87 (A/B), 80.92 (A/C), 75.05 (B/C) |

| Hydrogen bonds | O–H⋯O (2.65 Å) |

| Hirshfeld surface (%) | H⋯H (54.6%), C⋯H (29.6%), O⋯H (10.1%) |

Synthesis and Optimization Strategies

Traditional Synthetic Pathways

The synthesis of 4-(1H-Indol-6-YL)benzoic acid typically involves coupling indole derivatives with halogenated benzoic acids via Suzuki-Miyaura or Ullmann reactions. For example, 6-bromoindole can react with 4-carboxyphenylboronic acid under palladium catalysis to yield the target compound. Early methods reported moderate yields (50–65%) under reflux conditions in toluene, with purification challenges due to byproduct formation.

Green Chemistry Innovations

Recent advances emphasize solvent-free and microwave-assisted syntheses to enhance efficiency. A three-component reaction involving aromatic amines, carboxylic acids, and indole precursors achieved 85% yield in 30 minutes using ionic liquid catalysts . Table 2 contrasts traditional and green methodologies, highlighting the latter’s advantages in atom economy and environmental impact.

Table 2: Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield (%) | Reaction Time |

|---|---|---|---|

| Suzuki-Miyaura | Toluene, 110°C | 65 | 12 h |

| Microwave-assisted | Solvent-free, 150°C | 85 | 0.5 h |

| Ionic liquid catalyst | Water, 80°C | 78 | 2 h |

Biological Activities and Mechanistic Insights

Anticancer Activity

Preliminary studies indicate selective cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC values of 12.3 µM and 15.7 µM, respectively. Mechanistically, the compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization.

Applications in Drug Development

Prodrug Design

The carboxylic acid moiety facilitates esterification to improve bioavailability. Prodrug derivatives, such as methyl esters, demonstrated enhanced blood-brain barrier penetration in preclinical models, suggesting utility in neuroinflammatory disorders.

Targeted Delivery Systems

Nanoparticle formulations using poly(lactic-co-glycolic acid) (PLGA) carriers increased tumor accumulation by 3-fold in xenograft models, reducing off-target toxicity .

Future Research Directions

Structural Modifications

Introducing electron-withdrawing groups (e.g., nitro, fluoro) at the indole C-2 position could enhance receptor binding affinity. Computational docking studies predict a 20% improvement in COX-2 inhibition with such modifications .

Pharmacokinetic Studies

Current gaps include understanding hepatic metabolism and renal excretion profiles. Isotope-labeled analogs are under development for tracer studies in primates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume